1-(2-Bromobutanoyl)-2-methylpiperidine
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Overview
Description
1-(2-Bromobutanoyl)-2-methylpiperidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobutanoyl group attached to a methylpiperidine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobutanoyl)-2-methylpiperidine typically involves the bromination of butanoyl derivatives followed by the introduction of the piperidine ring. One common method involves the reaction of 2-bromobutanoyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobutanoyl)-2-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted products
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Elimination Products: Alkenes are the major products of elimination reactions.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(2-Bromobutanoyl)-2-methylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromobutanoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The bromobutanoyl group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with various receptors and enzymes. The compound’s reactivity and binding affinity are influenced by its unique chemical structure .
Comparison with Similar Compounds
1-(2-Bromobutanoyl)-2-methylpiperidine can be compared with other similar compounds such as:
1-Bromobutane: A primary alkyl halide used in nucleophilic substitution reactions.
2-Bromo-2-methylpropane: Undergoes elimination reactions to form alkenes
1-(2-Bromobutanoyl)-4-methylpiperidine: Similar in structure but with a different substitution pattern on the piperidine ring
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(2-methylpiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-7-5-4-6-8(12)2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQDUJLBYGNQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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